3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
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Overview
Description
3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of bromine, sulfur, and a spiro linkage in its structure makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromophenyl intermediate: This step involves the bromination of a suitable phenyl precursor.
Introduction of the propylsulfanyl group: This is achieved through a nucleophilic substitution reaction.
Construction of the spiro[benzo[H]quinazoline] core: This step involves cyclization reactions under specific conditions to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur and bromine atoms.
Medicine: Potential use as a lead compound for the development of new drugs.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves its interaction with specific molecular targets. The bromine and sulfur atoms in its structure can form interactions with proteins and enzymes, potentially inhibiting their activity. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: A simpler compound with a bromophenyl group.
3-(3-Bromophenyl)-1H-pyrazole: Another compound with a bromophenyl group but different core structure.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its spiro structure and the presence of both bromine and sulfur atoms. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C26H27BrN2OS |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H27BrN2OS/c1-2-15-31-25-28-23-21-12-5-4-9-18(21)17-26(13-6-3-7-14-26)22(23)24(30)29(25)20-11-8-10-19(27)16-20/h4-5,8-12,16H,2-3,6-7,13-15,17H2,1H3 |
InChI Key |
FEKDQMFMWAPANR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Br)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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